Glycinamide ribonucleotide

描述

Glycineamideribotide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glycineamideribotide is a metabolite found in or produced by Saccharomyces cerevisiae.

生物活性

Glycinamide ribonucleotide (GAR) is a pivotal compound in the de novo purine biosynthesis pathway, acting as a substrate for this compound transformylase (GAR Tfase). This enzyme catalyzes the conversion of GAR to formylthis compound (FGAR), utilizing tetrahydrofolate derivatives as cofactors. The biological activity of GAR and its derivatives has garnered significant attention due to their implications in cancer therapy, autoimmune diseases, and metabolic regulation.

GAR Tfase is essential for purine nucleotide synthesis, which is crucial for DNA and RNA synthesis. The inhibition of GAR Tfase leads to a depletion of purine nucleotides, affecting cell proliferation, particularly in rapidly dividing cells such as cancer cells. Inhibition of this enzyme can selectively target tumor cells while sparing normal tissues, making it a promising target for therapeutic intervention.

Enzymatic Reaction

The reaction catalyzed by GAR Tfase can be summarized as follows:

This reaction is critical in the purine biosynthetic pathway, and any disruption can lead to significant cellular effects.

Inhibition Studies

Inhibition studies have shown that GAR Tfase inhibitors can effectively reduce cytokine secretion from activated macrophages. For instance, LY309886 and LY329201 have been demonstrated to inhibit LPS-induced TNF-alpha and MIP-1 alpha secretion in macrophages with an effective concentration (EC50) of approximately 90 nM . These findings suggest that GAR Tfase inhibitors could be beneficial in treating inflammatory conditions such as rheumatoid arthritis.

Cytotoxicity in Cancer Cells

GAR derivatives have also displayed cytotoxic effects in various cancer cell lines. A study indicated that certain GAR Tfase inhibitors exhibited significant cytotoxicity with an IC50 value of 300 nM, highlighting their potential as anticancer agents . The selective inhibition observed suggests that these compounds could be developed into targeted therapies for malignancies reliant on purine metabolism.

Case Studies

- Adjuvant Arthritis Model : In a rat model of adjuvant arthritis, treatment with GAR Tfase inhibitors resulted in reduced paw and spleen weights and improved joint histology after two weeks . This study supports the therapeutic potential of GAR Tfase inhibition in autoimmune diseases.

- Cancer Treatment : Clinical evaluations of lometrexol, a GAR Tfase inhibitor, showed promising preclinical activity against various solid tumors; however, its development was hindered by hematopoietic toxicity . This emphasizes the need for careful pharmacokinetic management when developing GAR inhibitors for clinical use.

Data Tables

| Compound | Target Enzyme | IC50 (nM) | Effect |

|---|---|---|---|

| LY309886 | GAR Tfase | 90 | Inhibits cytokine secretion |

| Lometrexol | GAR Tfase | 15-30 | Antitumor activity but high toxicity |

| LY329201 | GAR Tfase | 300 | Cytotoxicity in cancer cells |

科学研究应用

Enzyme Assays and Analytical Methods

GAR is utilized in enzymatic assays to study the activity of key enzymes involved in purine metabolism. One prominent application is in the measurement of glutamine: 5-phosphoribosyl-1-pyrophosphate amidotransferase (GART), which catalyzes the first step in purine synthesis. A high-performance liquid chromatography (HPLC) method has been developed for detecting GAR, enabling sensitive quantification even at subnanomole levels. This method is rapid and reproducible, making it suitable for analyzing crude extracts without the need for radioactive materials .

Inhibition of this compound Formyltransferase

GAR plays a crucial role in the development of inhibitors targeting this compound formyltransferase (GARFT), an enzyme that catalyzes the transfer of a formyl group to GAR. Inhibitors such as LY309887 have shown promise in preclinical studies for treating autoimmune diseases like rheumatoid arthritis. These inhibitors reduce inflammatory cytokine secretion from macrophages and demonstrate efficacy in animal models by decreasing arthritis indices and joint pathology .

Cancer Therapeutics

Research indicates that GAR and its derivatives may serve as potential drug targets in cancer therapy. The regulation of nucleotide metabolism is critical for cancer cell proliferation, and inhibiting enzymes involved in this pathway can selectively affect tumor growth while sparing normal cells .

Structural Biology and Protein Engineering

The modular nature of GAR-related enzymes allows for innovative approaches in protein engineering. Studies have focused on creating hybrid enzymes through domain swapping between bacterial and human GARTs. These hybrids have been functionally characterized, revealing insights into enzyme kinetics and stability under varying conditions . Such research contributes to our understanding of enzyme evolution and the development of novel biocatalysts.

Synthesis and Characterization

The stereoselective synthesis of β-glycinamide ribonucleotide has been explored extensively, emphasizing its importance as an intermediate in nucleic acid biosynthesis. Techniques such as palladium-catalyzed reactions have been employed to achieve high yields of β-GAR, facilitating further studies into its biological functions .

Computational Studies

Recent advancements include computational analyses to understand the free-energy profiles associated with GAR phosphorylation processes. These studies provide valuable insights into the thermodynamics of enzymatic reactions involving GAR, enhancing our ability to predict enzyme behavior under different conditions .

属性

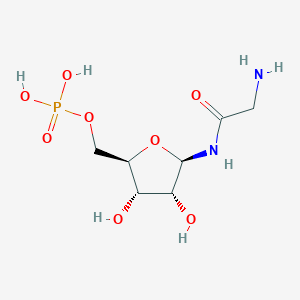

IUPAC Name |

[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMLSFOUZUIOB-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143478 | |

| Record name | Glycineamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycineamideribotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10074-18-7 | |

| Record name | Glycinamide ribonucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycineamide ribonucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycineamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCINEAMIDE RIBONUCLEOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycineamideribotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。